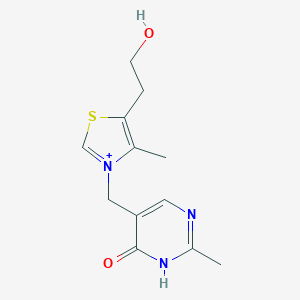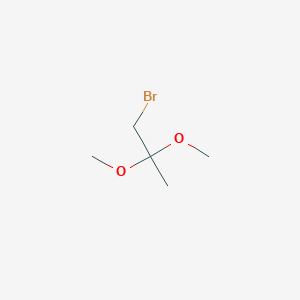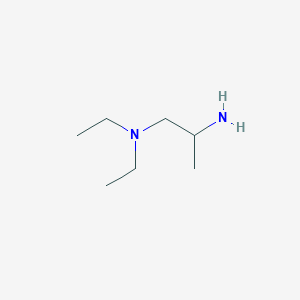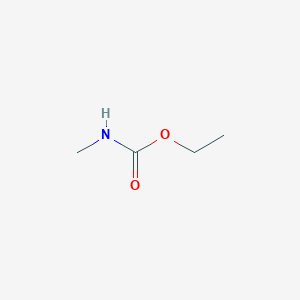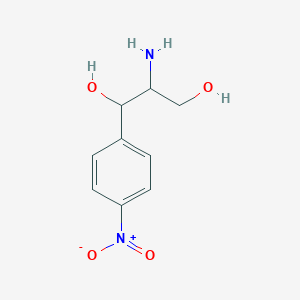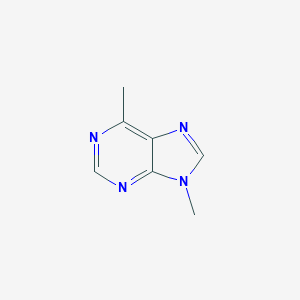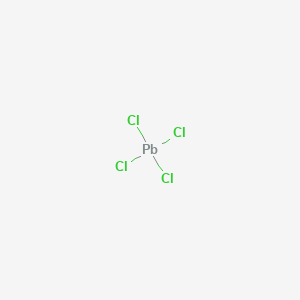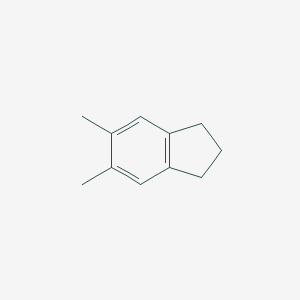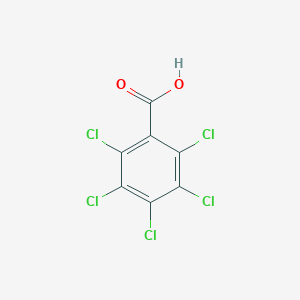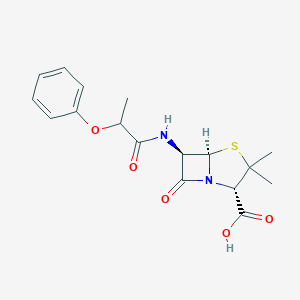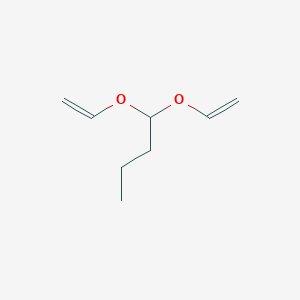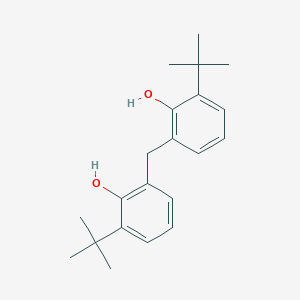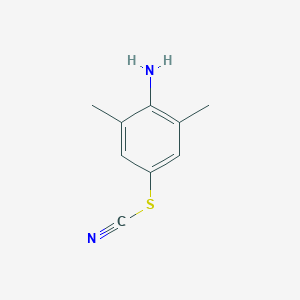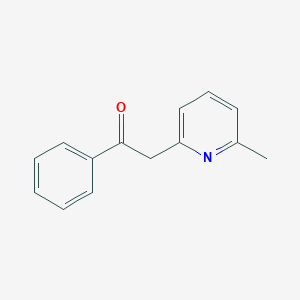
2-(6-Methyl-2-pyridinyl)-1-phenylethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Methyl-2-pyridinyl)-1-phenylethanone, also known as Methylphenidate, is a central nervous system stimulant that is widely used to treat attention deficit hyperactivity disorder (ADHD) and narcolepsy. Methylphenidate is a synthetic compound that belongs to the phenethylamine class of drugs. It is a Schedule II controlled substance due to its potential for abuse and addiction.
Wirkmechanismus
2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate works by increasing the levels of dopamine and norepinephrine in the brain. It inhibits the reuptake of these neurotransmitters, which results in increased levels of these neurotransmitters in the synapse. This leads to increased stimulation of the central nervous system, which improves attention and concentration.
Biochemische Und Physiologische Effekte
2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate has several biochemical and physiological effects on the body. It increases heart rate, blood pressure, and respiration rate. It also increases the release of glucose from the liver and decreases appetite. 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate can also cause side effects such as insomnia, headache, and nausea.
Vorteile Und Einschränkungen Für Laborexperimente
2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate has several advantages for lab experiments. It is a well-studied drug with a known mechanism of action. It is also readily available and can be easily administered to test subjects. However, 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate also has limitations for lab experiments. It is a controlled substance and requires special handling and storage. It can also cause side effects in test subjects, which can affect the validity of the experimental results.
Zukünftige Richtungen
There are several future directions for the study of 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate. One area of research is the development of new formulations of the drug that have improved efficacy and fewer side effects. Another area of research is the study of 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate in combination with other drugs for the treatment of neurological and psychiatric disorders. Finally, there is a need for further research on the long-term effects of 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate use, particularly in children and adolescents.
Conclusion
2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate is a widely used central nervous system stimulant that has been extensively studied for its therapeutic effects on ADHD and narcolepsy. It works by increasing the levels of dopamine and norepinephrine in the brain, which improves attention and concentration. 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate has several advantages and limitations for lab experiments, and there are several future directions for the study of the drug.
Synthesemethoden
2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate is synthesized through a multi-step process that involves the reaction of pyridine with a Grignard reagent, followed by the reaction of the resulting intermediate with phenylmagnesium bromide. The final step involves the reduction of the resulting intermediate with sodium borohydride to yield 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate.
Wissenschaftliche Forschungsanwendungen
2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate has been extensively studied for its therapeutic effects on ADHD and narcolepsy. It has been shown to improve attention, concentration, and impulse control in individuals with ADHD. 2-(6-Methyl-2-pyridinyl)-1-phenylethanoneate has also been studied for its potential use in the treatment of other neurological and psychiatric disorders, such as depression, anxiety, and post-traumatic stress disorder.
Eigenschaften
CAS-Nummer |
1083-25-6 |
|---|---|
Produktname |
2-(6-Methyl-2-pyridinyl)-1-phenylethanone |
Molekularformel |
C14H13NO |
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
2-(6-methylpyridin-2-yl)-1-phenylethanone |
InChI |
InChI=1S/C14H13NO/c1-11-6-5-9-13(15-11)10-14(16)12-7-3-2-4-8-12/h2-9H,10H2,1H3 |
InChI-Schlüssel |
FSRFOUJYDNWXNK-UHFFFAOYSA-N |
SMILES |
CC1=NC(=CC=C1)CC(=O)C2=CC=CC=C2 |
Kanonische SMILES |
CC1=NC(=CC=C1)CC(=O)C2=CC=CC=C2 |
Andere CAS-Nummern |
1083-25-6 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



